molecular formula C11H12ClN3 B596343 (3-Chloro-quinoxalin-2-yl)-isopropyl-amine CAS No. 1234370-93-4

(3-Chloro-quinoxalin-2-yl)-isopropyl-amine

Cat. No. B596343
M. Wt: 221.688
InChI Key: UHAKDFQVRHZRRT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving “(3-Chloro-quinoxalin-2-yl)-isopropyl-amine” are not available in the sources I found .

properties

IUPAC Name

3-chloro-N-propan-2-ylquinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-7(2)13-11-10(12)14-8-5-3-4-6-9(8)15-11/h3-7H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAKDFQVRHZRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693802
Record name 3-Chloro-N-(propan-2-yl)quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-quinoxalin-2-yl)-isopropyl-amine

CAS RN

1234370-93-4
Record name 3-Chloro-N-(propan-2-yl)quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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